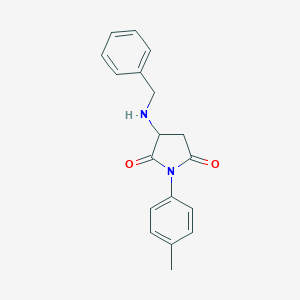![molecular formula C16H18N2O2S2 B304513 9-(methoxymethyl)-1,2,3,9-tetrahydrospiro(4H-carbazole-1,2'-[1,3]-dithiolane)-4-one oxime](/img/structure/B304513.png)
9-(methoxymethyl)-1,2,3,9-tetrahydrospiro(4H-carbazole-1,2'-[1,3]-dithiolane)-4-one oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Methoxymethyl)-1,2,3,9-tetrahydrospiro(4H-carbazole-1,2'-[1,3]-dithiolane)-4-one oxime is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields.
Mécanisme D'action
The mechanism of action of 9-(Methoxymethyl)-1,2,3,9-tetrahydrospiro(4H-carbazole-1,2'-[1,3]-dithiolane)-4-one oxime is not entirely understood. However, studies have suggested that this compound exerts its anti-cancer activity by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is known to play a crucial role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
Apart from its anti-cancer activity, 9-(Methoxymethyl)-1,2,3,9-tetrahydrospiro(4H-carbazole-1,2'-[1,3]-dithiolane)-4-one oxime has also been found to exhibit several other biochemical and physiological effects. Studies have shown that this compound exhibits anti-inflammatory activity by inhibiting the production of inflammatory cytokines. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 9-(Methoxymethyl)-1,2,3,9-tetrahydrospiro(4H-carbazole-1,2'-[1,3]-dithiolane)-4-one oxime in lab experiments is its potent anti-cancer activity. This makes it an attractive candidate for cancer research. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in some experiments.
Orientations Futures
There are several future directions for the research on 9-(Methoxymethyl)-1,2,3,9-tetrahydrospiro(4H-carbazole-1,2'-[1,3]-dithiolane)-4-one oxime. One of the directions is to further investigate its anti-cancer activity and its mechanism of action. Another direction is to explore its potential application in other fields, such as neurodegenerative diseases and inflammation. Additionally, research can be carried out to improve the solubility of this compound to make it more accessible for lab experiments.
Conclusion:
In conclusion, 9-(Methoxymethyl)-1,2,3,9-tetrahydrospiro(4H-carbazole-1,2'-[1,3]-dithiolane)-4-one oxime is a chemical compound that has shown significant potential in various fields, including cancer research, inflammation, and neurodegenerative diseases. Its potent anti-cancer activity and other biochemical and physiological effects make it an attractive candidate for future research. Further investigation is required to fully understand its mechanism of action and explore its potential application in other fields.
Méthodes De Synthèse
The synthesis of 9-(Methoxymethyl)-1,2,3,9-tetrahydrospiro(4H-carbazole-1,2'-[1,3]-dithiolane)-4-one oxime involves the reaction of 1,2,3,9-tetrahydrospiro[carbazole-1,2'-[1,3]dithiolane] with hydroxylamine hydrochloride in the presence of sodium acetate in ethanol. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography. The yield of this synthesis method is reported to be around 60%.
Applications De Recherche Scientifique
9-(Methoxymethyl)-1,2,3,9-tetrahydrospiro(4H-carbazole-1,2'-[1,3]-dithiolane)-4-one oxime has been studied extensively for its potential application in various fields. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anti-proliferative activity against various cancer cell lines, including breast, colon, and lung cancer cells. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Propriétés
Nom du produit |
9-(methoxymethyl)-1,2,3,9-tetrahydrospiro(4H-carbazole-1,2'-[1,3]-dithiolane)-4-one oxime |
|---|---|
Formule moléculaire |
C16H18N2O2S2 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
(NZ)-N-[9//'-(methoxymethyl)spiro[1,3-dithiolane-2,1//'-2,3-dihydrocarbazole]-4//'-ylidene]hydroxylamine |
InChI |
InChI=1S/C16H18N2O2S2/c1-20-10-18-13-5-3-2-4-11(13)14-12(17-19)6-7-16(15(14)18)21-8-9-22-16/h2-5,19H,6-10H2,1H3/b17-12- |
Clé InChI |
CQQWHONULIBCST-ATVHPVEESA-N |
SMILES isomérique |
COCN1C2=CC=CC=C2C\3=C1C4(CC/C3=N/O)SCCS4 |
SMILES |
COCN1C2=CC=CC=C2C3=C1C4(CCC3=NO)SCCS4 |
SMILES canonique |
COCN1C2=CC=CC=C2C3=C1C4(CCC3=NO)SCCS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B304430.png)
![Ethyl {2-[({[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B304432.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methyl-4-pyridinyl)acetamide](/img/structure/B304433.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B304434.png)
![3-(4-Benzyl-1-piperidinyl)-1-{4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304436.png)

![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B304441.png)
![N-(4-bromophenyl)-2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304442.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B304443.png)
![3-(2,6-Dimethyl-4-morpholinyl)-1-{4-[3-(2,6-dimethyl-4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304445.png)
![6-Methyl-2-{[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B304446.png)

![3-[2-(3-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione](/img/structure/B304451.png)
![3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304452.png)